molecular formula C15H14Cl2F3N3O3 B033137 Carfentrazone-ethyl CAS No. 128639-02-1

Carfentrazone-ethyl

Cat. No.: B033137
CAS No.: 128639-02-1
M. Wt: 412.2 g/mol
InChI Key: MLKCGVHIFJBRCD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carfentrazone-ethyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the chlorophyll biosynthetic pathway of plants .

Mode of Action

This compound is a contact herbicide, meaning it causes damage at the area of contact . It disrupts plant membranes by inhibiting the action of protoporphyrinogen oxidase . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes .

Biochemical Pathways

The inhibition of the PPO enzyme by this compound interferes with the chlorophyll biosynthetic pathway . This interference ultimately leads to the disruption of cell membranes . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Pharmacokinetics

The degradation of this compound in the soil of wheat fields occurs rapidly to moderately, with a mean half-life of 9.92 days . Its persistence is found to be dependent on weather parameters as well as the physicochemical properties of the soil and the herbicide .

Result of Action

The result of inhibiting the PPO enzyme is the accumulation of singlet oxygen in the presence of light . This leads to the death of cells . The most common visual symptoms are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Action Environment

Continuous use of the herbicide often results in persistence in the soil that may lead to the bioaccumulation in maturing plants . Besides leaving herbicide residues in crop produce, contamination of water bodies and adverse effects on non-target organisms through runoff and leaching have been reported due to repeated use of herbicides .

Biochemical Analysis

Biochemical Properties

Carfentrazone-ethyl is a light-dependent herbicide that inhibits the enzyme protoporphyrinogen oxidase (commonly abbreviated as protox), disrupting lipid and cell membranes . The lethal effect is caused by natural plant compounds that accumulate in the cells of weeds treated with this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to cause rapid degradation in maize and soybean . The degradation of this compound in these plants is highly influenced by pH .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme protoporphyrinogen oxidase . This inhibition disrupts lipid and cell membranes, leading to the death of the plant cells . The S-form of this compound has a greater affinity to the active site of protoporphyrinogen oxidase, which is consistent with the results of the bioactive assay .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade rapidly to moderately in the soil of wheat fields, with a mean half-life of 9.92 days . Its persistence was found to be dependent on weather parameters as well as the physicochemical properties of the soil and the herbicide itself .

Dosage Effects in Animal Models

This compound is of very low oral and inhalation toxicity and low dermal toxicity in rats . It is not a skin irritant in rabbits, or a skin-sensitiser in guinea pigs, but is a slight eye irritant to rabbits .

Metabolic Pathways

The proposed metabolic pathway of this compound involves the conversion of the parent compound by hydrolysis of the ester moiety to form F8426-chloropropionic acid, followed by oxidative hydroxylation of the methyl group to form 3-hydroxymethyl-F8426-chloropropionic acid .

Transport and Distribution

Based on its chemical properties, this compound would not normally be expected to leach to groundwater . It is not normally persistent in soil or water systems .

Preparation Methods

Carfentrazone-ethyl can be synthesized through several methods. One efficient synthetic route involves the Heck reaction. The process begins with the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, resulting in an intermediate compound. This intermediate undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction to yield this compound .

Another method involves reacting 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with acrylic acid through a diazo arylation reaction, followed by esterification with ethanol in the presence of an acidic catalyst .

Comparison with Similar Compounds

Carfentrazone-ethyl is unique among herbicides due to its selective post-emergence activity and its ability to control broadleaf weeds resistant to other herbicides. Similar compounds include:

This compound stands out due to its broad-spectrum activity and its effectiveness against herbicide-resistant weeds .

Properties

IUPAC Name

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate
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InChI

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCGVHIFJBRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl
Source PubChem
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Molecular Formula

C15H14Cl2F3N3O3
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DSSTOX Substance ID

DTXSID4032532
Record name Carfentrazone-ethyl
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Molecular Weight

412.2 g/mol
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Physical Description

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH]
Record name Carfentrazone-ethyl
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Boiling Point

350-355 °C
Record name CARFENTRAZONE-ETHYL
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Solubility

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
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Density

1.457 g/cu cm at 20 °C
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Vapor Pressure

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C
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Color/Form

Viscous yellow-orange liquid

CAS No.

128639-02-1
Record name Carfentrazone-ethyl
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Record name Carfentrazone-ethyl
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Record name Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester
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Melting Point

-22.1 °C
Record name CARFENTRAZONE-ETHYL
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Synthesis routes and methods I

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 3, 100 g of ethanol, 2.5 g of 4-methylbenzenesulfonic acid and 600 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of sodium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 93% with a purity of 98.6%.
Quantity
100 g
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2.5 g
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600 g
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Synthesis routes and methods II

Procedure details

adding 1 mol of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid of the step (1), 4˜10 mol of ethanol and 0.03˜0.2 mol of an acid catalyst into 6˜12 mol of the solvent of benzene class; refluxing the reaction mixture until an esterification is completed; washing successively with water, with aqueous alkali base and then with water; and removing the solvent totally from the organic layer, to give the product carfentrazone-ethyl;
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reactant
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Synthesis routes and methods III

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 2, 160 g of ethanol, 7 g of sulfuric acid and 700 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of potassium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 92% with a purity of 98.8%.
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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